molecular formula C5H10O B1601074 2-Pentanone-1,1,1,3,3-d5 CAS No. 24313-49-3

2-Pentanone-1,1,1,3,3-d5

Cat. No.: B1601074
CAS No.: 24313-49-3
M. Wt: 91.16 g/mol
InChI Key: XNLICIUVMPYHGG-PVGOWFQYSA-N
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Description

2-Pentanone-1,1,1,3,3-d5 is a deuterated form of 2-pentanone, a simple ketone with the molecular formula CH3CH2CD2COCD3. This compound is notable for its isotopic purity, containing deuterium atoms instead of hydrogen at specific positions, which makes it useful in various scientific research applications, particularly in NMR spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentanone-1,1,1,3,3-d5 can be synthesized through the deuterium exchange reaction of 2-pentanone with deuterium oxide (D2O) under acidic conditions. The reaction typically involves heating the 2-pentanone in the presence of a strong acid catalyst, such as hydrochloric acid (HCl), to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar deuterium exchange reactions but is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high isotopic purity and yield. The process may also include purification steps to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Pentanone-1,1,1,3,3-d5 undergoes typical ketone reactions, including oxidation, reduction, and nucleophilic addition.

Common Reagents and Conditions:

  • Oxidation: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Nucleophilic Addition: The compound can react with nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi) to form various addition products.

Major Products Formed:

  • Oxidation: The major product of oxidation is typically a carboxylic acid derivative.

  • Reduction: Reduction reactions yield secondary alcohols.

  • Nucleophilic Addition: The addition of Grignard reagents or organolithium reagents results in the formation of tertiary alcohols.

Scientific Research Applications

2-Pentanone-1,1,1,3,3-d5 is extensively used in scientific research due to its isotopic purity, which makes it an excellent internal standard in NMR spectroscopy. It is also employed in studies involving metabolic pathways, enzyme kinetics, and chemical synthesis.

Chemistry: In organic chemistry, it serves as a reference compound for NMR studies, helping to determine the structure and dynamics of other molecules. Biology: It is used in metabolic studies to trace the pathways of biochemical reactions. Medicine: The compound is utilized in drug metabolism studies to understand how drugs are processed in the body. Industry: It finds applications in the development of new chemical processes and materials.

Mechanism of Action

The mechanism by which 2-Pentanone-1,1,1,3,3-d5 exerts its effects largely depends on the specific application. In NMR spectroscopy, the deuterium atoms replace hydrogen atoms, resulting in a shift in the NMR signals, which helps in the accurate determination of molecular structures.

Molecular Targets and Pathways Involved: In metabolic studies, this compound can be used to trace the metabolic pathways of various biochemical reactions, providing insights into enzyme activities and metabolic fluxes.

Comparison with Similar Compounds

  • 2-Butanone-1,1,1,3,3-d5

  • 4-Methyl-2-pentanone-1,1,1,3,3-d5

  • 2-Butanone-4,4,4-d3

Properties

IUPAC Name

1,1,1,3,3-pentadeuteriopentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-4-5(2)6/h3-4H2,1-2H3/i2D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLICIUVMPYHGG-PVGOWFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475670
Record name Ethyl(acetone-d5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24313-49-3
Record name Ethyl(acetone-d5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pentanone-1,1,1,3,3-d5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

On completion of the bioreduction stage the fermentation broth was centrifuged at 5000 rpm for 20 minutes at 20-22° C. The compound of formula (III) (R=t-butyl) was isolated from the supernatant by extraction with a suitable organic solvent such as toluene, isoamyl acetate, 2-pentanone, ethyl acetate or 4-methyl-2-pentanone, preferably ethyl acetate or 2-pentanone. The solvent extract was dried over anhydrous sodium sulphate and the solvent removed by vacuum distillation to afford the crude product of formula III (R=t-butyl) as a golden oil.
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Name
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isoamyl acetate
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2-pentanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pentanone-1,1,1,3,3-d5
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